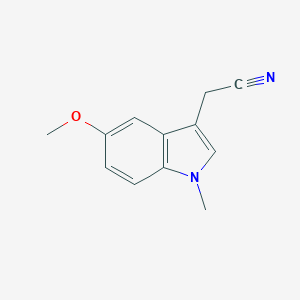

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile: is a versatile organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its applications in the synthesis of biologically active molecules and its potential therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.

Industrial Production Methods: The industrial synthesis of (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

- Oxidized derivatives, primary amines, and substituted indoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has been identified as a precursor in the synthesis of various biologically active molecules. Notably, it plays a role in the development of:

- Aldose Reductase Inhibitors : These compounds are crucial for managing diabetic complications by preventing the conversion of glucose to sorbitol .

Anticancer Research

Recent studies have highlighted its potential in cancer therapy:

- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of proliferation in various cancer cell lines, such as breast cancer (4T1) and glioblastoma cells.

- Mechanism of Action : It interacts with key signaling pathways, notably inhibiting the fibroblast growth factor receptor (FGFR), which is vital for cell growth and differentiation .

Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties:

- Activity Against MRSA : The compound has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for infectious diseases .

Research Findings and Case Studies

Numerous studies have documented the efficacy of this compound in various biological assays:

- In Vitro Studies : Demonstrated significant inhibition of cell viability in cancer models.

- Antibacterial Assays : Showed effectiveness against multiple bacterial strains, including MRSA.

- Mechanistic Studies : Ongoing research aims to elucidate detailed pathways affected by the compound.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing complications associated with diabetes . Additionally, its derivatives can inhibit specific kinases involved in inflammatory pathways .

Comparación Con Compuestos Similares

- 5-Methoxyindole-3-acetonitrile

- Indole-3-acetic acid

- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid

Uniqueness:

Actividad Biológica

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole ring substituted with a methoxy group and a nitrile functional group. Its molecular formula is C11H12N2O with a molecular weight of approximately 188.23 g/mol. The compound has shown promise in various biological assays, particularly in cancer research.

Target Pathways

Research indicates that this compound interacts with several molecular targets, primarily affecting signaling pathways associated with cell proliferation and apoptosis. Notably, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in many cancers due to its role in cellular growth and differentiation .

Induction of Cell Death

The compound has been observed to induce methuosis, a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles . This mechanism contrasts with traditional apoptosis-inducing agents and may offer advantages in treating resistant cancer types.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1) and glioblastoma cells .

- Apoptosis Induction : The compound has been shown to promote apoptosis in treated cells, leading to reduced viability .

Antimicrobial Properties

Recent investigations have also evaluated the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that it possesses significant antibacterial activity, contributing to its potential as a therapeutic agent in infectious diseases .

Research Findings and Case Studies

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological effects.

- Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

2-(5-methoxy-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLMOOTACHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443042 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176688-98-5 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.